4-nitro-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound that features a nitro group, a thiophene ring, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the following steps:
Formation of the Phenylformamido Intermediate: This step involves the reaction of aniline with formic acid to produce phenylformamide.
Synthesis of the Thiophene Derivative: The thiophene ring is introduced through a reaction between thiophene-2-carboxaldehyde and an appropriate amine.
Coupling Reaction: The phenylformamido intermediate is then coupled with the thiophene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Introduction of the Nitro Group: The nitro group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The final step involves the bromination of the benzoate moiety using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium azide (NaN3), thiourea
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of carboxylic acids or aldehydes.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring and bromobenzoate moiety may also contribute to the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-CHLOROBENZOATE
- 4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE
Uniqueness
The uniqueness of 4-NITRO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom in the benzoate moiety, for example, can influence the compound’s reactivity and interaction with biological targets compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C28H19BrN4O6S |
---|---|
Molecular Weight |
619.4 g/mol |
IUPAC Name |
[2-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]-4-nitrophenyl] 3-bromobenzoate |
InChI |
InChI=1S/C28H19BrN4O6S/c29-21-9-4-8-19(14-21)28(36)39-25-12-11-22(33(37)38)15-20(25)17-30-32-27(35)24(16-23-10-5-13-40-23)31-26(34)18-6-2-1-3-7-18/h1-17H,(H,31,34)(H,32,35)/b24-16+,30-17+ |
InChI Key |
CUSSOCULRQXRDH-YZOKFQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.